molecular formula C7H10N2O2 B1349486 1-Isopropyl-1H-pyrazole-4-carboxylic acid CAS No. 436096-96-7

1-Isopropyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1349486
CAS RN: 436096-96-7
M. Wt: 154.17 g/mol
InChI Key: VGEBYDKBJHWBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C7H10N2O2 . It has a molecular weight of 154.17 .


Molecular Structure Analysis

The molecular structure of this compound has been studied using crystallographic results and solid-state NMR . The compound presents polymorphism, and one of the polymorphs of the compound shows solid-state proton transfer .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its SMILES string is O=C(O)C1=CN(N=C1)C©C .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

1-Isopropyl-1H-pyrazole-4-carboxylic acid belongs to the family of heterocyclic compounds, which are crucial in the synthesis of various biologically active compounds in organic chemistry. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biological applications have been extensively reviewed, highlighting their significance as scaffold structures in heterocyclic compounds due to their diverse synthetic applicability and biological activity. This mini-review can serve as a guide for scientists in medicinal chemistry, providing detailed insights into the biological activities of pyrazole carboxylic acid derivatives and their various synthetic methods (Cetin, 2020).

Privileged Scaffold in Synthesis of Heterocycles

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a related structure, highlights the reactivity and application of these compounds in the synthesis of various classes of heterocyclic compounds and dyes. This review covers the preparation, reactivity, and application in heterocyclic and dyes synthesis, showcasing the significance of these compounds in the synthesis of a broad range of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Bioevaluation and Synthetic Methods

Pyrazoles are recognized for their importance in agrochemical and pharmaceutical activities. A review focusing on the developments in synthetic strategies, biological activities found in pyrazole derivatives, outlines the potential of these compounds across various applications. This includes their synthesis under specific conditions and their characterization, demonstrating their diverse physical and chemical properties such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Synthesis of Pyranopyrimidine Scaffolds

The synthesis of pyranopyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications, has been reviewed. This article covers all synthetic pathways employed for the development of substituted pyranopyrimidine derivatives using various hybrid catalysts, focusing on the application of these catalysts in the synthesis of lead molecules (Parmar, Vala, & Patel, 2023).

Anticancer Agent Development

The Knoevenagel condensation has been a major driver in the development of biologically fascinating molecules, with many reaction products exhibiting remarkable anticancer activity. This review highlights the efficiency of the Knoevenagel condensation explored in recent years to generate molecules of pharmacological interest, predominantly toward cancer, providing insights into structure-activity relationships and the mode of action (Tokala, Bora, & Shankaraiah, 2022).

Safety and Hazards

1-Isopropyl-1H-pyrazole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment .

Biochemical Analysis

Biochemical Properties

1-Isopropyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are an important consideration. Over time, the stability and degradation of the compound can influence its effectiveness and impact on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term effects on cellular function have also been observed, with potential implications for its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism These interactions can influence metabolic flux and the levels of specific metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its effectiveness and impact on cellular functions.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

1-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEBYDKBJHWBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354830
Record name 1-Isopropyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436096-96-7
Record name 1-Isopropyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.